9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride
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Overview
Description
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride is a complex organic compound that belongs to the class of tetrahydrocarbazoles These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride typically involves multiple steps. One common method starts with the condensation of phenylhydrazine with cyclohexanone to form an imine. This intermediate undergoes a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to yield tetrahydrocarbazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxylic acid, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
1,2,3,4-Tetrahydrocarbazole: A precursor in the synthesis of the target compound.
9-Ethylcarbazole: A related compound with similar properties but lacking the dimethyl and ethylamine groups.
Uniqueness
9-Ethyl-N,1-dimethyl-1,2,3,4-tetrahydrocarbazole-1-ethylamine hydrochloride is unique due to its specific substitution pattern, which enhances its chemical reactivity and potential applications. The presence of both ethyl and dimethyl groups provides distinct steric and electronic effects, making it a valuable compound in various research fields.
Properties
CAS No. |
58965-25-6 |
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Molecular Formula |
C18H27ClN2 |
Molecular Weight |
306.9 g/mol |
IUPAC Name |
2-(9-ethyl-1-methyl-3,4-dihydro-2H-carbazol-1-yl)ethyl-methylazanium;chloride |
InChI |
InChI=1S/C18H26N2.ClH/c1-4-20-16-10-6-5-8-14(16)15-9-7-11-18(2,17(15)20)12-13-19-3;/h5-6,8,10,19H,4,7,9,11-13H2,1-3H3;1H |
InChI Key |
UCCUDMMMDRQIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(CCC3)(C)CC[NH2+]C.[Cl-] |
Origin of Product |
United States |
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